

Biochemical & Cellular Potency Profile

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Compound Focus: UNC2025

CAS No.: 1429881-91-3

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UNC2025 demonstrates high potency against its primary targets, with useful selectivity over other kinases.

Table 1: In Vitro Kinase Inhibition Profile of UNC2025 [1] [2] [3]

Target Kinase	Biochemical Assay IC ₅₀ (nM)	Cellular Assay IC ₅₀ (nM)	Assay Description
MER (MERTK)	0.46 - 0.74	2.7	Inhibition of MER phosphorylation in 697 B-ALL cells [4] [2] [3]
FLT3	0.35 - 0.80	14	Inhibition of FLT3 phosphorylation in Molm-14 AML cells [2] [3] [5]
Axl	1.65 - 14	122	EGF-induced assays in 32D cells expressing EGFR-AXL fusion proteins [1] [2] [5]
Tyro3	5.83 - 17	301	EGF-induced assays in 32D cells expressing EGFR-TYRO3 fusion proteins [1] [2] [5]
TrkA	1.67	Information Missing	Cell-free kinase assay [3]
TrkC	4.38	Information Missing	Cell-free kinase assay [3]

Selectivity Notes: Profiling against 305 kinases shows **UNC2025** is highly selective for MER and FLT3. At a concentration of 100 nM, it inhibits only 66 kinases by more than 50%, confirming its pharmacologically useful selectivity profile [1] [5].

Key Experimental Protocols

To evaluate **UNC2025** potency in vitro, researchers employ several standard functional assays.

Table 2: Summary of Key In Vitro Functional Assays [4] [2] [3]

Assay Type	Cell Lines	Typical UNC2025 Concentration	Incubation Time	Key Readout
Immunoblot (Phospho-Inhibition)	697 B-ALL, Kasumi-1 AML	2 - 300 nM	1 hour	Decrease in phosphorylated MER, FLT3, and downstream signals (STAT6, AKT, ERK1/2) [4]
Colony Formation Assay	A549 NSCLC, Molm-14 AML	50 - 300 nM	2 weeks	Reduction in the number and size of colonies in soft agar or methylcellulose [2] [3]
Viability/Apoptosis Assay	Various ALL and AML lines	Varies (e.g., 12-point dilution)	24 - 72 hours	Induction of apoptosis (YO-PRO-1/PI staining), reduction in viable cell number (MTT assay) [4]

Detailed Protocol: Inhibition of Kinase Phosphorylation

This protocol assesses **UNC2025**'s ability to block target kinase activation in cells.

- **Cell Lines:** Frequently used models include 697 (B-ALL) and Kasumi-1 (AML), which express MERTK, or Molm-14 (AML) for FLT3 inhibition [4] [2].
- **Procedure:**

- **Cell Preparation:** Culture cells at a density of approximately 3×10^6 cells/mL [4].
- **Pre-treatment:** Incubate cells with a range of **UNC2025** concentrations (e.g., 0 to 300 nM) or a vehicle control (DMSO) for **1 hour** [4] [2].
- **Stimulation (Optional):** For Flt3 inhibition assays in 32D cells expressing engineered receptors, stimulation with EGF may be applied after pre-treatment to activate the target kinase [5].
- **Cell Lysis and Immunoprecipitation:** Lyse cells and immunoprecipitate the target kinase (e.g., MERTK) to isolate it from other proteins [4].
- **Immunoblotting:** Detect levels of total and phosphorylated kinase (e.g., p-MER) using specific antibodies. Downstream signaling proteins (p-STAT6, p-AKT, p-ERK1/2) can also be analyzed [4].

Detailed Protocol: Colony Formation Assay

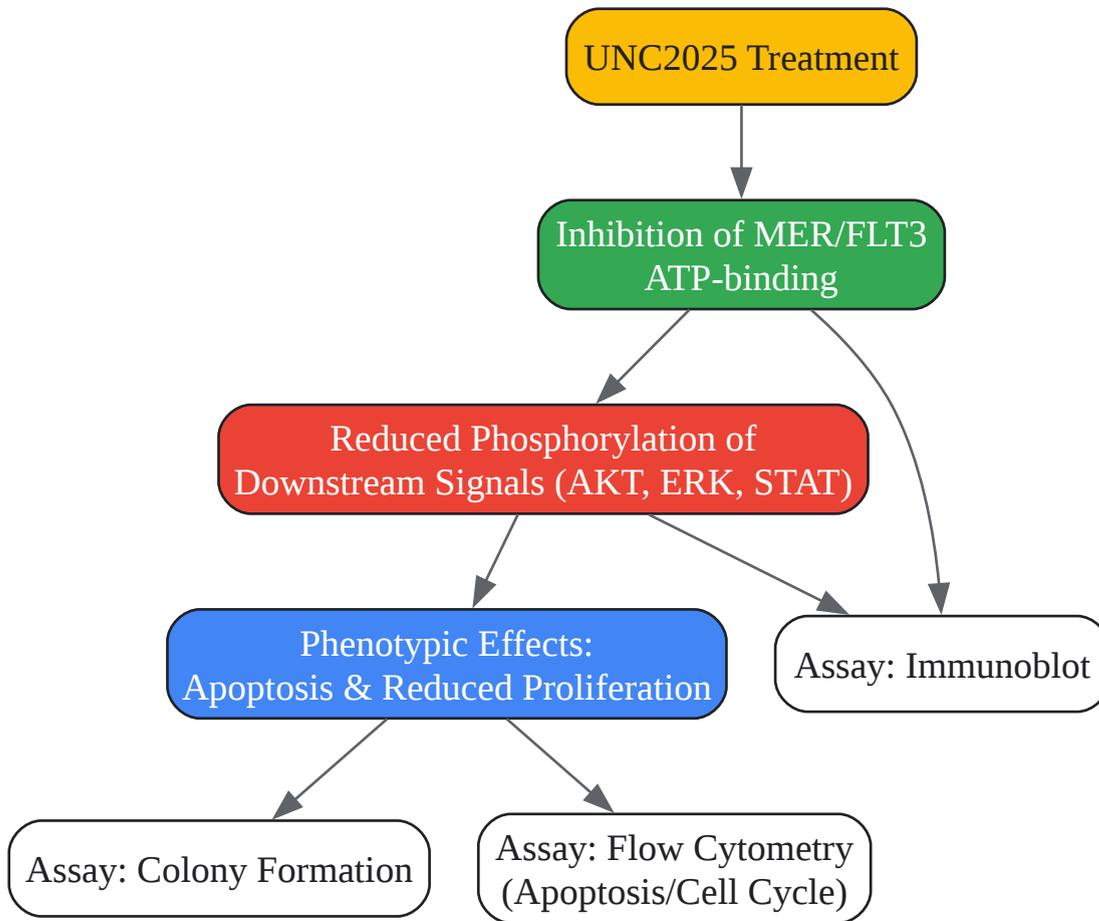
This assay measures the long-term clonogenic survival and proliferative capacity of cancer cells after **UNC2025** treatment.

- **Cell Lines:** A549 (non-small cell lung cancer) or Molm-14 (AML) [2] [3].
- **Procedure:**
 - **Base Layer Preparation:** For AML lines, prepare a base layer of 0.35% Noble agar in culture medium [4].
 - **Cell Seeding:** Mix cells with a soft agar or methylcellulose medium containing the desired concentration of **UNC2025** (e.g., 50 to 300 nM). Plate this mixture over the base layer [4].
 - **Overlay (Optional):** After the top layer solidifies, overlay with medium containing **UNC2025** or vehicle [4].
 - **Incubation and Counting:** Culture the plates for **2 weeks** at 37°C in a CO₂ incubator. Count the resulting colonies manually or with an automated system [2].

Mechanism of Action and Signaling Pathways

UNC2025 is an **ATP-competitive inhibitor** that binds to the kinase domain of its targets, blocking phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways [5].

The diagram below illustrates the signaling pathways affected by **UNC2025** and the logical flow for experimentally verifying its activity.



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Critical Considerations for In Vitro Research

- **Cellular Context is Crucial:** Biological effects are cell line-dependent. MERTK-expressing lines (e.g., 697) and FLT3-dependent lines (e.g., Molm-14) show high sensitivity, while effects are minimal in lines lacking these targets [4] [2].
- **Concentration is Key for Selectivity:** Although highly selective, **UNC2025** can inhibit other kinases like Axl and Tyro3 at higher concentrations (e.g., >100 nM). Using the lowest effective concentration helps maintain selectivity [5].
- **Potency Against Mutant FLT3:** **UNC2025** is potent against FLT3 mutants, including internal tandem duplication (ITD) mutations common in AML, making it a compelling candidate for this indication [1].
- **Impact on Immune Cells:** Recent studies show **UNC2025** can restrict human CD8+ T cell proliferation by modulating mTOR signaling, an important consideration for interpreting in vivo efficacy and potential immunotherapy combinations [6].

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